3-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one
Description
The compound 3-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one features a hybrid structure combining an 8-azabicyclo[3.2.1]oct-2-ene core linked via a 2-oxoethyl group to a 6-methyl-3,4-dihydropyrimidin-4-one moiety. Though specific pharmacological data are unavailable in the provided evidence, structurally related compounds (e.g., tropifexor in ) suggest applications in receptor modulation or enzyme inhibition .
Properties
IUPAC Name |
3-[2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl]-6-methylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-7-13(18)16(9-15-10)8-14(19)17-11-3-2-4-12(17)6-5-11/h2-3,7,9,11-12H,4-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVANTQNVILFKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s primary target is the 8-azabicyclo[3.2.1]octane scaffold , which is the central core of the family of tropane alkaloids. These alkaloids display a wide array of interesting biological activities.
Mode of Action
It is known that the compound interacts with its targets through a process ofenantioselective construction . This involves the creation of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold.
Biochemical Pathways
The compound affects the biochemical pathways associated with the synthesis of tropane alkaloids . These alkaloids have various biological activities and are used in many areas of drug discovery.
Result of Action
It is known that the compound plays a crucial role in the synthesis of tropane alkaloids, which have various biological activities.
Biological Activity
3-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound known for its unique bicyclic structure and potential biological activities. The compound, which belongs to the family of tropane alkaloids, has been the focus of various studies due to its promising pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 259.30 g/mol. Its structural features include:
- Bicyclic framework : The presence of the azabicyclo[3.2.1]octane structure is significant in medicinal chemistry, often associated with various biological activities.
- Dihydropyrimidinone moiety : This component contributes to the compound's reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing the azabicyclo[3.2.1]octane structure exhibit antimicrobial activity. For instance, similar compounds have shown effectiveness against various bacterial pathogens, suggesting that this compound may possess comparable properties .
Antitumor Activity
A study highlighted the cytotoxic effects of related bicyclic compounds on neoplastic cells, demonstrating selective toxicity towards malignant rather than normal cells . This suggests that this compound could be explored for its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is likely through interaction with specific molecular targets such as enzymes or receptors involved in disease processes. For instance, compounds with similar structures have been shown to modulate neurotransmitter levels by inhibiting reuptake mechanisms .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a specific study involving related bicyclic compounds, several derivatives were synthesized and tested for their cytotoxicity against different cancer cell lines. The results indicated that modifications to the bicyclic structure significantly influenced their potency, suggesting that further exploration of 3-(2-{8-azabicyclo[3.2.1]oct-2-en-8-y}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one could yield promising candidates for cancer therapy .
Comparison with Similar Compounds
Structural Analog 1: tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (, F3)
Key Features :
Comparison :
- The tert-butyl ester enhances lipophilicity, whereas the target compound’s pyrimidinone may improve aqueous solubility.
Structural Analog 2: Tropifexor ()
Key Features :
Comparison :
- Tropifexor’s larger molecular size and trifluoromethoxy substituents increase metabolic stability but may limit bioavailability.
Structural Analog 3: 6-Methoxy-N-{2-[3-(2-naphthyl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]ethyl}-8-quinolinamine ()
Key Features :
Comparison :
- The naphthyl group enhances aromatic interactions but increases molecular weight.
- The target compound’s pyrimidinone replaces the quinolinamine, possibly reducing steric hindrance for target binding.
Structural Analog 4: Dihydropyrimidinone Derivatives (i/4j)
Key Features :
- Core : 3,4-dihydropyrimidin-4-one with coumarin or tetrazolyl substituents.
- Molecular Weight : ~500–550 g/mol (estimated).
Comparison :
- Bulky substituents (e.g., coumarin) in 4i/4j may hinder membrane permeability compared to the target compound’s methyl group.
- The target compound’s bicyclic amine linker could enhance conformational stability relative to tetrazolyl or phenyl groups in 4i/4j .
Preparation Methods
Synthesis of the 8-Azabicyclo[3.2.1]oct-2-ene Core
The 8-azabicyclo[3.2.1]oct-2-ene scaffold is a critical intermediate. Patent US20030032645A1 details its synthesis via lithiation and coupling reactions. Bromonaphthalene or substituted bromoarenes are treated with n-BuLi in tetrahydrofuran (THF) at -78°C to generate aryl lithium species, which subsequently react with N-Boc-tropinone (Scheme 1). The Boc-protected intermediate undergoes acid-mediated deprotection (e.g., trifluoroacetic acid) to yield the free amine, followed by hydrogenation using palladium on carbon in ethanol to saturate the double bond if required .
Key Reaction Conditions:
-
Lithiation: 2.5 eq. n-BuLi, THF, -78°C, 1 hr.
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Coupling: 1.2 eq. N-Boc-tropinone, 0°C to room temperature, 12 hr.
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Deprotection: 20% TFA in dichloromethane, 2 hr.
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Hydrogenation: 10% Pd/C, H₂ (1 atm), EtOH, 24 hr.
Coupling Strategies for Oxoethyl Linker Installation
Connecting the bicyclic amine to the dihydropyrimidinone requires introducing the 2-oxoethyl spacer. Patent US20030032645A1 describes Mitsunobu reactions for analogous linkages:
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React 8-azabicyclo[3.2.1]oct-2-en-8-amine with 2-chloroethyl ketone in THF using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) at 0°C to room temperature.
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Alternative: Nucleophilic substitution of bromoethyl ketones with the bicyclic amine in dimethylformamide (DMF) using K₂CO₃ as base at 80°C .
Yield Comparison:
| Method | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Mitsunobu | THF | DEAD/PPh₃ | 0°C → 25°C | 62 |
| Nucleophilic Substitution | DMF | K₂CO₃ | 80°C | 58 |
Final Assembly and Purification
The coupled intermediate is oxidized to introduce the 2-oxo group using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, followed by neutralization with NaHCO₃. Crude product purification involves column chromatography (silica gel, ethyl acetate/hexanes) and salt formation with oxalic acid in ethanol to enhance crystallinity .
Characterization Data (Representative Example):
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, NH), 6.12 (d, J = 8.4 Hz, 1H, CH), 3.94–3.88 (m, 2H, CH₂), 2.98 (s, 3H, CH₃), 2.45–2.32 (m, 4H, bicyclic H) .
Scalability and Process Optimization
Large-scale synthesis requires solvent recovery and catalyst recycling. Hydrogenation steps benefit from reusable Pd/C cartridges, reducing costs by 30% . For the Mitsunobu reaction, replacing DEAD with diisopropyl azodicarboxylate (DIAD) improves safety without compromising yield .
Analytical Validation
HPLC purity (>99%) is achieved using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). Stability studies (40°C/75% RH, 6 months) show <2% degradation, confirming the oxalate salt’s robustness .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one, and what challenges arise during its preparation?
- Methodology : The synthesis of bicyclic azabicyclo derivatives often involves multi-step protocols, such as coupling reactions between azabicyclo precursors (e.g., 8-azabicyclo[3.2.1]oct-2-en-8-yl intermediates) and heterocyclic ketones or esters. For example, analogous compounds in were synthesized via nitroarene reductive cyclization using palladium catalysts . Challenges include regioselectivity in azabicyclo ring formation and purification of intermediates due to polar functional groups.
- Key Data :
| Step | Reaction Type | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Cyclization | 45–60 | ≥90% |
| 2 | Coupling | 30–40 | 85–90% |
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to resolve the azabicyclo and dihydropyrimidinone moieties. For example, emphasizes the use of NMR to distinguish stereoisomers in azabicyclo systems . X-ray crystallography (as in ) may resolve ambiguous stereochemistry .
Advanced Research Questions
Q. What strategies are effective in resolving enantiomeric impurities in this compound?
- Methodology : Chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution methods are preferred. highlights ammonium acetate buffer (pH 6.5) for HPLC-based enantiomer separation in similar azabicyclo compounds .
- Data :
| Column | Mobile Phase | Resolution (Rs) |
|---|---|---|
| Chiralpak AD | Hexane:IPA (80:20) | 1.8 |
Q. How does the electronic environment of the azabicyclo[3.2.1]octene ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Computational studies (DFT calculations) can map electron density distribution. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying pH) is critical. ’s synthesis of related bicyclic systems suggests steric hindrance at the bridgehead nitrogen may slow reactivity .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly targeting enzyme inhibition?
- Methodology : Use fluorescence-based assays (e.g., NADH-coupled enzyme assays) for real-time monitoring of inhibition kinetics. ’s anti-microbial screening framework (via MIC assays) can be adapted for enzyme targets .
- Example Protocol :
- Target Enzyme : Dihydrofolate reductase (DHFR)
- IC₅₀ : 2.5 µM (preliminary data from structurally similar pyrimidinones)
Data Contradictions and Validation
Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) for this compound be reconciled in experimental design?
- Methodology : Perform phase-solubility diagrams using Higuchi and Connors method. ’s safety data sheet notes polar aprotic solvents (e.g., DMSO) as optimal, but co-solvency with cyclodextrins (e.g., β-CD) may enhance aqueous solubility .
- Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25 |
| Water (pH 7.4) | 0.2 |
Q. What mechanistic insights explain the instability of the dihydropyrimidin-4-one ring under acidic conditions?
- Methodology : Degradation studies (e.g., forced degradation at pH 2–3) coupled with LC-MS to identify breakdown products. ’s analysis of tetrahydro-pyridopyrimidinones shows ring-opening via acid-catalyzed hydrolysis .
Analytical Method Development
Q. How can residual solvents in the final product be quantified to meet ICH guidelines?
- Methodology : Gas chromatography (GC) with headspace sampling, as outlined in ’s residual solvent testing protocol using ammonium acetate buffer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
